

Comparative Analysis of (8Z,14Z)-Eicosadienoic Acid Levels in Different Populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (8Z,14Z)-Eicosadienoic acid

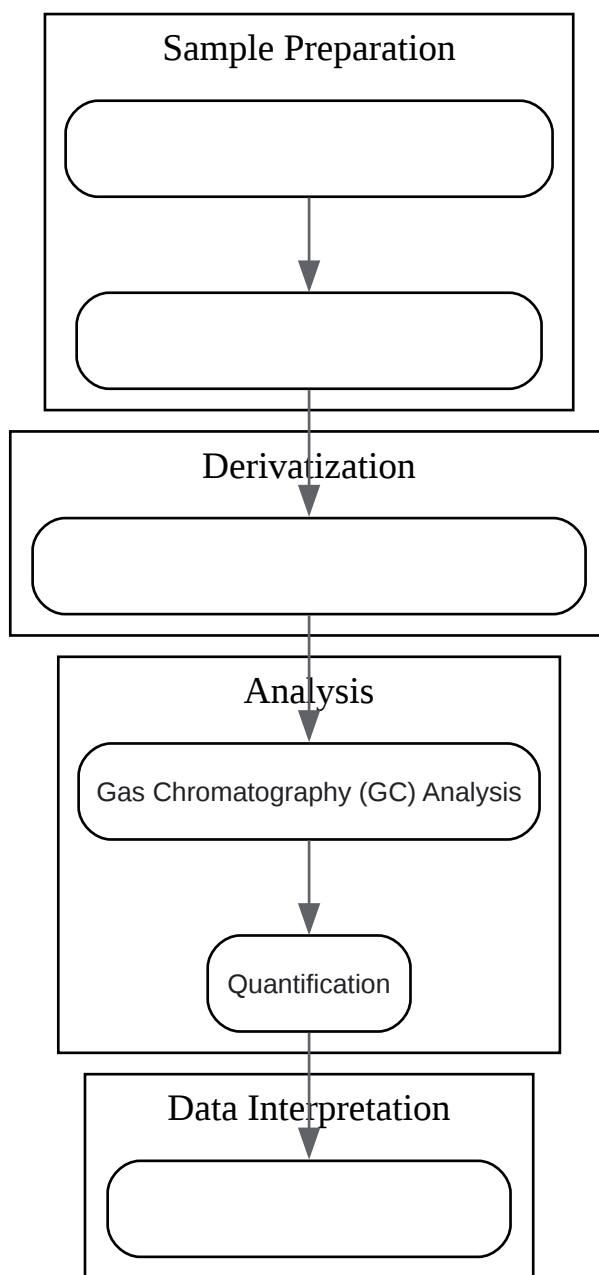
Cat. No.: B15601034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **(8Z,14Z)-Eicosadienoic acid** levels reported in different human populations. Due to the limited availability of studies that specifically quantify the (8Z,14Z) isomer, this guide also includes data on closely related isomers, such as 20:2n-6, to offer a broader perspective. The information is compiled from various scientific studies to facilitate comparison and further research.

Data Presentation: Quantitative Levels of Eicosadienoic Acid


The following table summarizes the reported levels of eicosadienoic acid in various human populations and sample types. It is important to note that different studies may use varying analytical methods, and the specific isomer of eicosadienoic acid is not always explicitly stated.

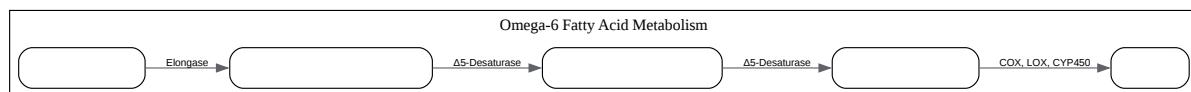
Population/Stu dy Cohort	Sample Type	Analyte	Reported Level	Reference
Canadian Lactating Women	Human Milk	Eicosadienoic Acid Isomer	0.19% of total fatty acids	[1]
Canadian Adult Men (Low Linoleic Acid Diet)	Plasma Phospholipids	n-6 Eicosadienoic Acid (20:2n-6)	~0.2% of total fatty acids	
Canadian Adult Men (High Linoleic Acid Diet)	Plasma Phospholipids	n-6 Eicosadienoic Acid (20:2n-6)	~0.3% of total fatty acids	
European Adults (EPIC-Norfolk, UK)	Plasma Phospholipids	C20:2n-6	Median: 0.37 mol%	[2]

Experimental Protocols

The quantification of eicosadienoic acid in biological samples typically involves lipid extraction followed by gas chromatography (GC) analysis. The general workflow and specific methods from cited studies are detailed below.

General Experimental Workflow

[Click to download full resolution via product page](#)


Caption: General workflow for the analysis of fatty acids in biological samples.

Methodological Details from Cited Studies

Study	Lipid Extraction	Derivatization	Analytical Method
Ratnayake & Chen (1996) (Implied)	Not explicitly stated, likely a standard lipid extraction method for milk.	Not explicitly stated, but conversion to Fatty Acid Methyl Esters (FAMEs) is standard.	Gas-liquid chromatography coupled with silver nitrate-thin layer chromatography. [3]
Liou & Innis (2009)	Lipids were extracted from plasma using the method of Folch et al.	Phospholipids were separated by thin-layer chromatography and fatty acids were methylated.	Gas chromatography.
EPIC-Norfolk Study	Not explicitly detailed in the provided abstract.	Not explicitly detailed in the provided abstract.	Gas chromatography. [2]

Signaling and Metabolic Pathways

(8Z,14Z)-Eicosadienoic acid is an omega-6 fatty acid. While its specific metabolic pathway is not extensively detailed in the literature, it is understood to be an intermediate in the broader omega-6 fatty acid metabolic pathway. It can be synthesized from linoleic acid through elongation and desaturation steps and can be further metabolized to other bioactive lipids.

[Click to download full resolution via product page](#)

Caption: Inferred metabolic pathway of **(8Z,14Z)-Eicosadienoic acid**.

Disclaimer: The information provided in this guide is based on a limited number of publicly available studies. The levels of **(8Z,14Z)-Eicosadienoic acid** can be influenced by various

factors including diet, genetics, and health status, and may not be representative of all populations. Further research is needed to establish a comprehensive understanding of the variations in **(8Z,14Z)-Eicosadienoic acid** levels across different global populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Changes in plasma phospholipid fatty acid profiles over 13 years and correlates of change: European Prospective Investigation into Cancer and Nutrition-Norfolk Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans, n-3, and n-6 fatty acids in Canadian human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of (8Z,14Z)-Eicosadienoic Acid Levels in Different Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601034#comparative-analysis-of-8z-14z-eicosadienoic-acid-levels-in-different-populations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com